N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound characterized by its unique structure, which includes a phenylpyrimidine moiety linked to a cyclohexene carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .
Scientific Research Applications
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidine moiety may bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide
- N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
Uniqueness
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(17-9-5-2-6-10-17)20-12-11-15-13-21-18(22-14-15)16-7-3-1-4-8-16/h1-5,7-8,13-14,17H,6,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACLEZGNIAEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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